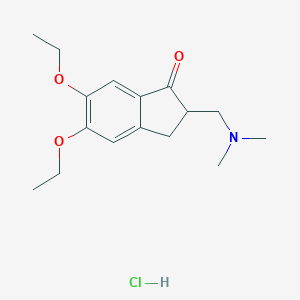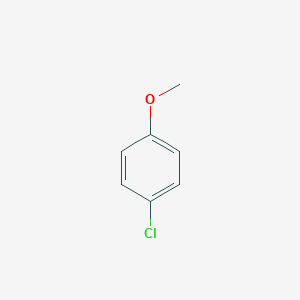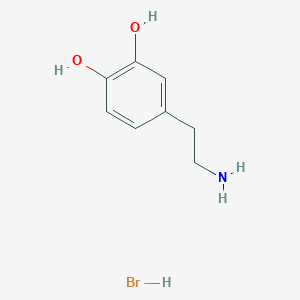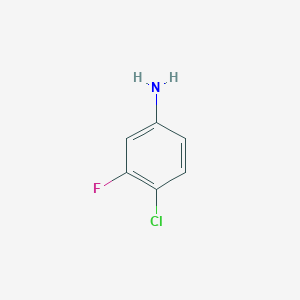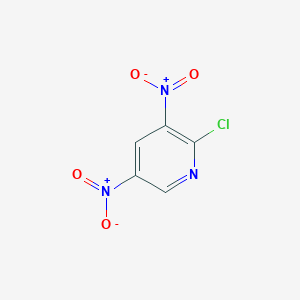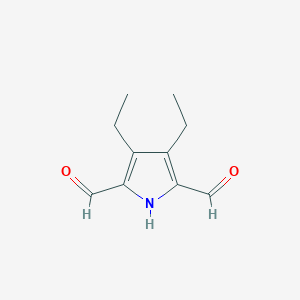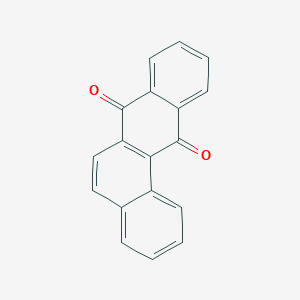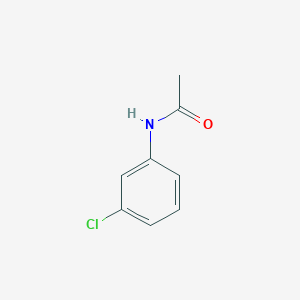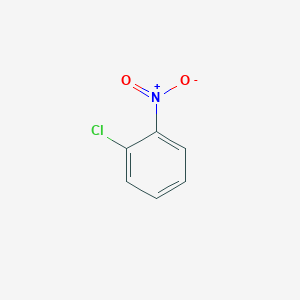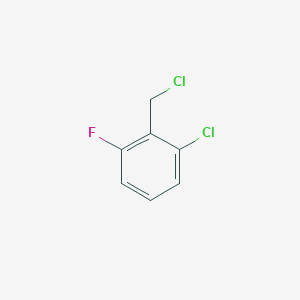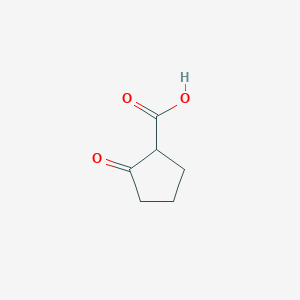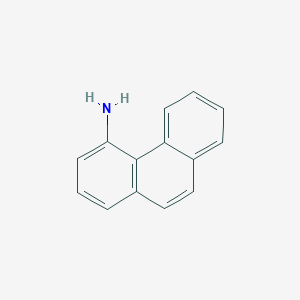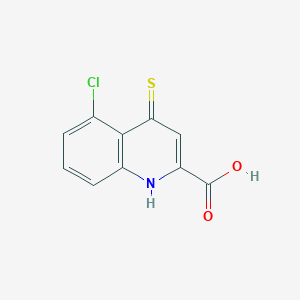
5-Chlorothiokynurenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorothiokynurenic acid (5-CTKA) is a potent and selective antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor. It is a synthetic compound that has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes.
Mechanism Of Action
5-Chlorothiokynurenic acid acts as a competitive antagonist of the glycine site of the NMDA receptor, which is an ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By blocking the glycine site, 5-Chlorothiokynurenic acid inhibits the activation of the NMDA receptor and reduces the influx of calcium ions into the cell, which can lead to a decrease in neuronal excitability and neurotransmitter release.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Chlorothiokynurenic acid are complex and depend on the specific experimental conditions and the target tissue or cell type. In general, 5-Chlorothiokynurenic acid has been shown to inhibit NMDA receptor-mediated synaptic transmission, reduce neuronal excitability, and modulate the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Chlorothiokynurenic acid in lab experiments is its high selectivity and potency for the glycine site of the NMDA receptor, which allows for precise manipulation of NMDA receptor function. However, the use of 5-Chlorothiokynurenic acid also has some limitations, including potential off-target effects, low solubility, and toxicity at high concentrations.
Future Directions
There are several future directions for research on 5-Chlorothiokynurenic acid and the NMDA receptor. One area of interest is the development of more selective and potent NMDA receptor antagonists for therapeutic use in neurological disorders. Another area of research is the investigation of the role of the NMDA receptor in various physiological and pathological processes, such as synaptic plasticity, learning and memory, and neurodegeneration. Finally, the development of new experimental techniques and approaches, such as optogenetics and chemogenetics, may provide new insights into the complex mechanisms of NMDA receptor function and regulation.
Synthesis Methods
The synthesis of 5-Chlorothiokynurenic acid involves the reaction of 5-chloroanthranilic acid with thiosemicarbazide in the presence of a catalyst. The product is then purified using column chromatography, yielding a white crystalline powder.
Scientific Research Applications
5-Chlorothiokynurenic acid has been extensively used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases. It has also been used to investigate the potential therapeutic applications of NMDA receptor antagonists in the treatment of various neurological disorders.
properties
CAS RN |
136036-87-8 |
|---|---|
Product Name |
5-Chlorothiokynurenic acid |
Molecular Formula |
C10H6ClNO2S |
Molecular Weight |
239.68 g/mol |
IUPAC Name |
5-chloro-4-sulfanylidene-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2S/c11-5-2-1-3-6-9(5)8(15)4-7(12-6)10(13)14/h1-4H,(H,12,15)(H,13,14) |
InChI Key |
BMBZHFGIBHDMCV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)C(=CC(=N2)C(=O)O)S |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=S)C=C(N2)C(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=S)C=C(N2)C(=O)O |
Other CAS RN |
136036-87-8 |
synonyms |
5-chloro-thiokynurenate 5-chlorothiokynurenic acid 5-Cl-Thio-Kyna |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



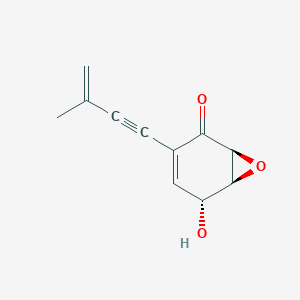
![11H-Benzo[a]fluoren-11-one](/img/structure/B146267.png)
